sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substituted Triazoles: Products with different substituents on the triazole ring.
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Condensation Products: Schiff bases and other condensation derivatives.
Scientific Research Applications
Sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and receptors. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound with similar biological activities.
Benzyl Triazole Derivatives: Compounds with different substituents on the benzyl group.
Triazole-Pyrimidine Hybrids: Compounds that combine the triazole ring with a pyrimidine ring, showing enhanced biological activities.
Uniqueness: Sodium 5-benzyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
2407104-87-2 |
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Molecular Formula |
C10H8N3NaO2 |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
sodium;5-benzyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Na/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
LIFGNNIADHGXNK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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